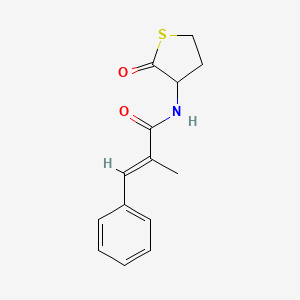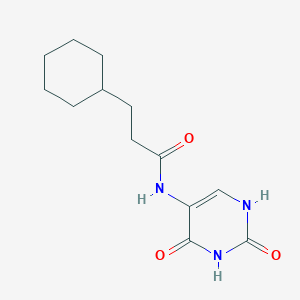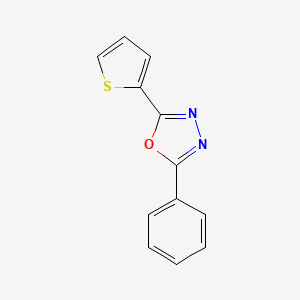
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, also known as MOTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. MOTA is a member of the acrylamide family and is known for its unique structure and properties. In
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antimicrobial, and antifungal properties. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied for its potential use as an anti-inflammatory and analgesic agent. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also interact with cell membrane receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have antimicrobial and antifungal effects, inhibiting the growth of various pathogens. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also have neuroprotective effects, protecting neurons from oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has some limitations as well. It is a highly reactive compound that can be difficult to handle, and precautions must be taken to avoid exposure. In addition, the synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. One area of interest is the development of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide derivatives with improved properties and efficacy. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, including its distribution, metabolism, and elimination from the body. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also be useful in the development of targeted drug delivery systems, allowing for the specific delivery of drugs to cancer cells or other diseased tissues. Finally, the potential use of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide in combination with other drugs or therapies should be explored, as it may enhance the efficacy of existing treatments.
Conclusion:
In conclusion, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, or 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, is a chemical compound with potential applications in medicinal chemistry. Its unique structure and properties have led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses. While there are still many questions to be answered, the future of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide research looks promising and may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2-oxotetrahydrothiophene with methylamine to form 2-methyl-2-aminotetrahydrothiophene. This intermediate is then reacted with phenylacryloyl chloride to form 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been optimized, and several modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
(E)-2-methyl-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(9-11-5-3-2-4-6-11)13(16)15-12-7-8-18-14(12)17/h2-6,9,12H,7-8H2,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPTOMFULZQEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)
